REACTION_CXSMILES
|
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].N.[CH2:9](Br)[CH:10]=[CH2:11].[Cl-].[NH4+]>>[CH3:6][C:5](=[O:7])[CH2:4][C:1](=[O:3])[CH2:2][CH2:11][CH:10]=[CH2:9] |f:3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a powdery complex compound produced
|
Type
|
ADDITION
|
Details
|
was gradually added to the solution
|
Type
|
STIRRING
|
Details
|
After stirring 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was removed by vaporiation
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated by the conventional method
|
Type
|
DISTILLATION
|
Details
|
The resulting oily product was distilled under a reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(CCC=C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |